molecular formula C11H8F6N2O2 B1377888 3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one CAS No. 1376364-57-6

3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Cat. No. B1377888
CAS RN: 1376364-57-6
M. Wt: 314.18 g/mol
InChI Key: MAETWFOZRUBOSP-UHFFFAOYSA-N
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Description

3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one, also known as 3-Amino-5-trifluoromethyl-1,3-oxazolidin-2-one, is a trifluoromethylated oxazolidinone derivative with potential applications in medicinal chemistry. It is a synthetic compound with a unique structure and properties, which can be used to create new molecules for therapeutic purposes. The compound is of particular interest due to its ability to interact with proteins and other biological molecules, making it a potential therapeutic agent.

Scientific Research Applications

Comprehensive Analysis of 3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one

The compound 3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a trifluoromethyl group-containing molecule. Trifluoromethyl groups are known for their ability to enhance the biological activity of pharmaceuticals . Below is a detailed analysis of the unique applications of this compound in scientific research:

Anticancer Drug Development: Compounds with trifluoromethyl groups have been evaluated for their kinase inhibitory activity, which is crucial in anticancer drug discovery . The presence of the trifluoromethyl group in the compound under analysis suggests potential applications in the development of new anticancer agents targeting specific kinases.

Peptide Synthesis: The trifluoromethyl group is often used in peptide synthesis due to its ability to influence the physical and chemical properties of peptides . This compound could be utilized in the synthesis of novel peptides with enhanced stability or specificity.

A2B Adenosine Receptor Antagonism: Heterocyclic xanthine derivatives, which can be prepared from trifluoromethyl group-containing compounds, have shown high potency and selectivity as human A2B adenosine receptor antagonists . This application is significant in the treatment of diseases like asthma and chronic obstructive pulmonary disease (COPD).

Pharmaceutical Chemistry: The trifluoromethyl group’s unique properties make it valuable in pharmaceutical chemistry, where it is used to modify the pharmacokinetic and pharmacodynamic profiles of drug molecules . This compound could be involved in the synthesis of new drugs with improved efficacy and reduced side effects.

Agrochemicals: Trifluoromethyl groups are also applied in the development of agrochemicals due to their ability to enhance the activity and longevity of pesticides and herbicides. The compound may find applications in creating more effective agrochemical formulations.

Electronics: In the field of electronics, trifluoromethyl-containing compounds are used in the production of materials with unique electrical properties. This compound could contribute to the development of advanced electronic components.

Catalysis: The trifluoromethyl group can act as a catalyst in various chemical reactions, potentially leading to more efficient and environmentally friendly processes. This compound might be explored for its catalytic capabilities in synthetic chemistry.

Drug Synthesis and Uses: A comprehensive review of FDA-approved drugs containing the trifluoromethyl group highlights its importance in drug synthesis and various uses for treating diseases and disorders . The compound could be a candidate for the development of new therapeutic agents.

properties

IUPAC Name

3-[2-amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6N2O2/c12-10(13,14)5-1-2-7(6(18)3-5)19-4-8(11(15,16)17)21-9(19)20/h1-3,8H,4,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAETWFOZRUBOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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